molecular formula C14H11N3O B2663421 (E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime CAS No. 461684-39-9

(E)-3-phenylimidazo[1,5-a]pyridine-1-carbaldehyde oxime

Cat. No. B2663421
CAS RN: 461684-39-9
M. Wt: 237.262
InChI Key: TWBCCENGSFOVSV-XNTDXEJSSA-N
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Description

Oximes are valuable, versatile scaffolds of interest in medicinal and materials chemistry . The unique properties of oximes include dual nucleophilic sites at the oxygen and nitrogen along with an ambiphilic carbon, which makes them strong candidates for divergent reactivity .


Synthesis Analysis

Simple acyclic oximes, such as aldoximes and ketoximes, are frequently accessed via a condensation reaction between a carbonyl and a hydroxylamine. More complex oximes, such as cyclic isoxazolines, can be synthesized via a [3+2]-cycloaddition reaction of an oxime chloride and an alkene .


Molecular Structure Analysis

The molecular structure of oximes is characterized by a carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen .


Chemical Reactions Analysis

Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .


Physical And Chemical Properties Analysis

Oximes share some commonalities with imines, which include the ability to access amines through reduction or the ability to isomerize about the double bond. Despite their structural similarities, oximes have advantages over imines in terms of stability, such as a greater resistance to hydrolysis .

Scientific Research Applications

Materials Science

Imidazo[1,5-a]pyridine derivatives have shown great potential in the field of materials science . Their unique chemical structure and versatility make them suitable for various applications in this field.

Pharmaceutical Applications

These compounds have been used in the development of new pharmaceuticals . Their biological properties have led to their use in the creation of new drugs, including anti-cancer drugs .

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives have been used in the creation of optoelectronic devices . Their unique optical behaviors make them ideal for use in these types of devices.

Sensors

These compounds have also been used in the development of sensors . Their versatility and unique properties make them suitable for use in various types of sensors.

Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . Their unique optical behaviors make them ideal for these applications.

Synthesis of Imidazoles

Imidazo[1,5-a]pyridine derivatives are key components in the synthesis of substituted imidazoles . These heterocycles are used in a variety of everyday applications, and the development of novel methods for their synthesis is of strategic importance .

Dyes for Solar Cells and Other Optical Applications

Imidazoles, including imidazo[1,5-a]pyridine derivatives, are being used in research into dyes for solar cells and other optical applications .

Functional Materials

Imidazo[1,5-a]pyridine derivatives are being used in the development of functional materials . Their unique properties make them suitable for use in a variety of applications in this field.

Mechanism of Action

The mechanism of action of oximes often involves their ability to reactivate the enzyme—acetylcholinesterase (AChE) .

Future Directions

Developments in oxime reactivity have enabled transformations such as the addition of iminyl radicals to alkenes to generate functionalized imines, and [2+2]-cycloadditions to access azetidines . The unique properties imparted by the oxime N–O bond have also been used to integrate dynamic chemistries into materials . Future directions in these areas are expected to continue to explore the innovative use of this powerful functional group .

properties

IUPAC Name

(NE)-N-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c18-15-10-12-13-8-4-5-9-17(13)14(16-12)11-6-2-1-3-7-11/h1-10,18H/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBCCENGSFOVSV-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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